Treprostinil

Description

Properties

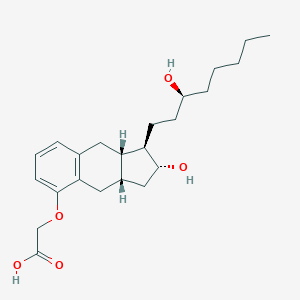

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJMKGZZBBTTOY-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

289480-64-4 (Sodium salt) | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901021654 | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.31e-03 g/L | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81846-19-7 | |

| Record name | Treprostinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90-100°C | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Technical Whitepaper: Treprostinil Mechanism of Action in Pulmonary Arterial Hypertension

Executive Summary

Treprostinil is a tricyclic benzindene analogue of prostacyclin (PGI

This guide delineates the dual-phase efficacy of this compound:

-

Acute Hemodynamic Regulation: Mediated via canonical G

-protein coupled receptor (GPCR) signaling, resulting in rapid vasodilation. -

Chronic Anti-Remodeling: Mediated via non-canonical nuclear signaling (PPAR-

and C/EBP-

Molecular Pharmacology: Receptor Selectivity Profile

Unlike Epoprostenol or Iloprost, this compound exhibits a unique binding profile.[1][2] It is not solely an IP receptor agonist. Critical to its efficacy is its high affinity for the DP1 and EP2 receptors, which differentiates its clinical profile (e.g., subcutaneous tolerability and duration of action).

Comparative Binding Affinity ( )

Data synthesized from Whittle et al. (2012) and overlapping independent assays.[2]

| Receptor Target | This compound | Iloprost | Significance |

| DP1 (Prostaglandin D2) | 4.4 | >1000 | High Affinity. mediates vasodilation and inhibits platelet aggregation. |

| EP2 (Prostaglandin E2) | 3.6 | >1000 | High Affinity. Critical for sustained cAMP generation in the absence of IP. |

| IP (Prostacyclin) | 32.0 | 3.9 | Moderate affinity, but functionally potent due to downstream amplification. |

| EP1 | >200 | 1.1 | Low affinity. (Note: EP1 activation causes vasoconstriction; this compound avoids this). |

Expert Insight: The high affinity for EP2 and DP1 suggests that this compound maintains vasodilatory efficacy even in patients with downregulated IP receptors—a common pathological feature in advanced PAH.

Mechanistic Deep Dive: Signaling Pathways

Canonical Pathway: Vasodilation & Anti-Aggregation

Upon binding to IP, DP1, or EP2 receptors on the plasma membrane of vascular smooth muscle cells (VSMCs) and platelets:

-

G-Protein Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the G

subunit. -

Adenylyl Cyclase (AC) Stimulation: Activated G

stimulates membrane-bound AC. -

cAMP Surge: Intracellular ATP is converted to cyclic Adenosine Monophosphate (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Phosphorylation Targets:

Non-Canonical Pathway: Anti-Proliferation (The Remodeling Check)

This compound exerts a cytostatic effect on PASMCs, preventing the medial hypertrophy characteristic of PAH. This mechanism is distinct from vasodilation and involves nuclear translocation.

-

PPAR-

Activation: this compound signaling enhances Peroxisome Proliferator-Activated Receptor gamma (PPAR- -

C/EBP-

Axis: Increased cAMP leads to the stabilization and nuclear translocation of the transcription factor CCAAT/enhancer-binding protein alpha (C/EBP- -

p21 Induction: Nuclear C/EBP-

upregulates p21 -

Cell Cycle Arrest: Elevated p21 inhibits the transition from G1 to S phase in PASMCs, effectively blocking PDGF-BB induced proliferation.

Pathway Visualization

Figure 1: The dual mechanism of this compound.[1][4][5][6] Left branch: Canonical Gs-cAMP-PKA vasodilation. Right branch: Nuclear signaling via C/EBP-

Experimental Validation Protocols

To validate these mechanisms in a drug development or research setting, the following self-validating protocols are recommended.

Protocol A: cAMP Accumulation Assay (Receptor Engagement)

Purpose: To verify functional activation of Gs-coupled receptors (IP/DP1/EP2) by this compound.

-

Cell Line: HEK-293 cells stably expressing human IP, DP1, or EP2 receptors.[7]

-

Reagents: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit; IBMX (Phosphodiesterase inhibitor).

-

Workflow:

-

Seed cells at 10,000 cells/well in 384-well plates.

-

Pre-incubate with 0.5 mM IBMX for 30 mins to prevent cAMP degradation (Critical control).

-

Treat with this compound (concentration curve

M to -

Control: Use RO1138452 (IP antagonist) to demonstrate specificity.

-

Lyse cells and add HTRF acceptor/donor conjugates.

-

-

Readout: Measure FRET signal (665 nm/620 nm ratio).

-

Validation Criteria: A sigmoidal dose-response curve with

values correlating to binding affinity (

Protocol B: PASMC Anti-Proliferation Assay (Anti-Remodeling)

Purpose: To assess the cytostatic potency of this compound against pathological growth factors.

-

Cell Line: Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMC).

-

Induction: Recombinant PDGF-BB (Platelet-Derived Growth Factor), 10 ng/mL.

-

Workflow:

-

Starvation: Serum-starve cells for 24 hours to synchronize cell cycle (G0 phase).

-

Pre-treatment: Add this compound (1

M) 1 hour prior to induction. -

Challenge: Add PDGF-BB (10 ng/mL). Incubate for 24 hours.

-

Labeling: Add BrdU (Bromodeoxyuridine) or EdU during the final 4 hours of incubation.

-

-

Readout: Spectrophotometric detection of BrdU incorporation (DNA synthesis marker).

-

Validation Criteria:

-

PDGF-BB alone should increase BrdU incorporation by >200% vs. control.

-

This compound should significantly attenuate this increase (typically 30-50% reduction).

-

Mechanistic Check: Co-incubation with a PKA inhibitor (e.g., H-89) should partially reverse this compound's effect, confirming cAMP dependence.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating the anti-proliferative effect of this compound in smooth muscle cells.

References

-

Whittle, B. J., et al. (2012).[2] "Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist."[1][2][7] Biochemical Pharmacology, 84(1), 68-75.[2] Link

-

Lambers, C., et al. (2018).[5] "Mechanism of anti-remodelling action of this compound in human pulmonary arterial smooth muscle cells." PLOS ONE, 13(11), e0205195.[5] Link

-

Falcetti, E., et al. (2010). "Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension." American Journal of Respiratory and Critical Care Medicine, 182(9), 1161–1170. Link

-

FDA Label. (2024). "Remodulin (this compound) Injection - Prescribing Information." Link

-

Clapp, L. H., & Gurung, R. (2015). "The mechanisms of action of prostaglandins in the pulmonary circulation." British Journal of Pharmacology, 172(20), 4753–4774. Link

Sources

- 1. Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of anti-remodelling action of this compound in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of anti-remodelling action of this compound in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Treprostinil Sodium: A Technical Guide for Drug Development Professionals

Introduction: Beyond Vasodilation in Pulmonary Arterial Hypertension

Treprostinil sodium, a stable prostacyclin analogue, represents a cornerstone in the management of pulmonary arterial hypertension (PAH).[1][2] Initially developed to address the deficiency of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, the therapeutic actions of this compound are now understood to encompass a more complex and multifaceted pharmacological profile.[2][3] This guide provides an in-depth technical overview of the pharmacological properties of this compound sodium, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic characteristics, preclinical evaluation, and clinical trial considerations, offering field-proven insights into the experimental choices that have defined our understanding of this critical therapeutic agent.

Molecular Mechanism of Action: A Multi-Receptor Agonist

The primary therapeutic effects of this compound are initiated through its interaction with cell surface prostanoid receptors. Unlike highly selective agonists, this compound exhibits a broader binding profile, contributing to its robust and pleiotropic effects.

Receptor Binding Profile

This compound demonstrates high affinity for the prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 subtype 2 (EP2) receptors.[4] Notably, its affinity for the EP2 and DP1 receptors is comparable to or even higher than its affinity for the IP receptor.[4]

| Receptor | Binding Affinity (Ki, nmol/L) |

| IP | 32 |

| DP1 | 4.4 |

| EP2 | 3.6 |

| Table 1: Binding affinities of this compound for various prostanoid receptors. Data sourced from in vitro studies.[4] |

This multi-receptor engagement is a critical aspect of this compound's pharmacology. While activation of the IP receptor was initially considered the primary driver of its therapeutic effects, growing evidence suggests that its interaction with EP2 and DP1 receptors significantly contributes to its overall clinical profile, including its potent anti-proliferative properties.[4]

Downstream Signaling: The Central Role of Cyclic AMP

Upon binding to its cognate G-protein coupled receptors (GPCRs), predominantly of the Gs subtype, this compound initiates a canonical signaling cascade that culminates in the elevation of intracellular cyclic adenosine monophosphate (cAMP).[5]

Caption: this compound signaling pathway leading to vasodilation and other effects.

This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The key consequences of this signaling cascade include:

-

Vasodilation: PKA-mediated phosphorylation leads to the opening of potassium channels, causing hyperpolarization of vascular smooth muscle cells and a subsequent decrease in intracellular calcium levels. This inhibits the activity of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation of both pulmonary and systemic arterial beds.[3][5]

-

Inhibition of Platelet Aggregation: Elevated cAMP levels within platelets inhibit their activation and aggregation, contributing to the antithrombotic effects of this compound.[2][3]

-

Antiproliferative and Anti-inflammatory Effects: this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key feature of PAH vascular remodeling.[4] It also exhibits anti-inflammatory properties.[5]

Pharmacokinetics: A Tale of Multiple Formulations

A significant advantage of this compound is its availability in multiple formulations, allowing for individualized treatment strategies.[4][6] The pharmacokinetic profile varies considerably depending on the route of administration.

| Parameter | Subcutaneous (SC) / Intravenous (IV) | Inhaled (Tyvaso®) | Oral (Orenitram®) |

| Bioavailability | ~100% | N/A | ~17% |

| Time to Peak (Tmax) | Steady-state in ~10 hours | Rapid | 4 to 6 hours |

| Half-life (t½) | ~4 hours | Short | ~4 hours (oral) |

| Metabolism | Hepatic (primarily CYP2C8) | Hepatic | Hepatic (primarily CYP2C8) |

| Excretion | Primarily renal | Primarily renal | Primarily renal |

| Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations.[4][6][7][8] |

The subcutaneous and intravenous routes provide continuous and complete bioavailability, making them suitable for patients with severe disease.[7][9] The inhaled formulation delivers the drug directly to the lungs, offering a targeted approach with potentially fewer systemic side effects. The oral formulation provides a convenient, non-invasive option for less severe cases. The absorption of oral this compound is significantly increased when taken with a high-fat, high-calorie meal.[6]

Special Populations

-

Hepatic Impairment: As this compound is extensively metabolized by the liver, dosage adjustments are necessary for patients with hepatic impairment due to increased drug exposure.[6][10][11] Studies have shown that in patients with mild, moderate, and severe hepatic impairment, the mean area under the curve (AUC) of oral this compound increased by approximately 2.2-fold, 4.9-fold, and 7.6-fold, respectively, compared to healthy subjects.[11]

-

Renal Impairment: The pharmacokinetics of this compound are not significantly altered in patients with end-stage renal disease requiring dialysis, and therefore, no dose adjustment is typically required.[12][13]

Pharmacodynamics: Translating Molecular Action to Clinical Effect

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and result in measurable improvements in cardiopulmonary hemodynamics and exercise capacity in patients with PAH.

In animal models, the vasodilatory effects of this compound lead to a reduction in both right and left ventricular afterload, consequently increasing cardiac output and stroke volume.[3][7] In clinical trials, treatment with this compound has consistently demonstrated improvements in key hemodynamic parameters, including a reduction in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR), and an increase in cardiac index.

Clinically, a primary endpoint in PAH trials is the improvement in exercise capacity, often measured by the six-minute walk distance (6MWD).[14][15] Studies have shown that inhaled this compound can significantly improve the 6MWD in patients with pulmonary hypertension.[16] For instance, the INCREASE trial demonstrated that inhaled this compound improved exercise ability in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD).[17][18]

Preclinical Evaluation: Foundational In Vitro and In Vivo Models

The pharmacological characterization of this compound has been heavily reliant on a combination of in vitro and in vivo experimental models. These models are crucial for elucidating the mechanism of action, determining efficacy, and assessing the safety profile of the drug before it progresses to human trials.

In Vitro Assays: Dissecting the Molecular Interactions

This assay is fundamental for determining the binding affinity of this compound to its target receptors. The causality behind this choice is to quantify the direct interaction between the drug and its molecular targets.

Experimental Protocol: Radioligand Binding Assay for Prostacyclin Receptors

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line expressing the prostanoid receptor of interest (e.g., HEK293 cells transfected with the human IP, DP1, or EP2 receptor).

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Iloprost for the IP receptor) and increasing concentrations of unlabeled this compound.[4][5]

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[19]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a typical radioligand binding assay.

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cAMP. This provides a direct link between receptor binding and downstream signaling.

Experimental Protocol: LANCE® Ultra cAMP Assay

-

Cell Seeding:

-

Seed cells expressing the target receptor into a 384-well white opaque plate.

-

-

Compound Stimulation:

-

Lysis and Detection:

-

Signal Measurement:

-

Data Analysis:

-

Generate a dose-response curve by plotting the TR-FRET signal against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

-

In Vivo Models of Pulmonary Hypertension

Animal models are indispensable for evaluating the in vivo efficacy and safety of this compound. The choice of model is critical and depends on the specific aspects of PAH being investigated.

This is a widely used model of PAH characterized by endothelial injury and subsequent vascular remodeling.[21][22][23]

Experimental Protocol: this compound Evaluation in Monocrotaline-Induced PAH

-

Induction of PAH:

-

Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) to adult male rats.[23]

-

-

Treatment:

-

After a period of disease development (e.g., 2-3 weeks), initiate continuous subcutaneous infusion of this compound or vehicle using osmotic mini-pumps.

-

-

Hemodynamic Assessment:

-

At the end of the treatment period, perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[23]

-

-

Assessment of Right Ventricular Hypertrophy:

-

Euthanize the animals and excise the heart.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[24]

-

-

Histological Analysis:

-

Perfuse and fix the lungs for histological examination of pulmonary vascular remodeling.

-

Chronic exposure to hypoxia, alone or in combination with a VEGF receptor antagonist (SU5416), induces a more severe and progressive form of PAH that more closely mimics the human disease.[8][9]

Experimental Protocol: this compound Evaluation in Hypoxia-Induced PAH in Mice

-

Induction of PAH:

-

Treatment:

-

Administer this compound or vehicle via continuous subcutaneous infusion using osmotic mini-pumps during the hypoxic exposure.

-

-

Hemodynamic Assessment:

-

Assessment of Right Ventricular Hypertrophy and Remodeling:

Clinical Development: Trial Design and Endpoints

The clinical development of this compound has been guided by well-designed clinical trials with clearly defined endpoints aimed at demonstrating its safety and efficacy in patients with PAH.[14][15][29][30]

Key Clinical Trial Endpoints

-

Primary Endpoints:

-

Six-Minute Walk Distance (6MWD): A measure of exercise capacity and a widely accepted primary endpoint in PAH clinical trials.[14][15]

-

Time to Clinical Worsening: A composite endpoint that includes events such as death, lung transplantation, hospitalization for PAH, initiation of parenteral prostanoid therapy, or a significant decrease in 6MWD.[29]

-

-

Secondary Endpoints:

-

Hemodynamic Parameters: Changes in mPAP, PVR, and cardiac index measured by right heart catheterization.

-

Biomarkers: Levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), which correlate with disease severity and prognosis.[18]

-

Quality of Life: Assessed using validated questionnaires.[29]

-

Safety and Tolerability

The adverse effect profile of this compound is largely related to its vasodilatory properties and the route of administration.[1]

-

Common Systemic Side Effects: Headache, jaw pain, diarrhea, nausea, flushing, and rash.[31]

-

Route-Specific Side Effects:

Conclusion and Future Directions

This compound sodium remains a vital therapeutic option for patients with PAH. Its multifaceted pharmacological profile, acting through multiple prostanoid receptors to elicit potent vasodilation, inhibition of platelet aggregation, and antiproliferative effects, underscores its clinical utility. The availability of diverse formulations allows for tailored treatment approaches, accommodating the varying needs of patients.

Future research and development efforts may focus on:

-

Novel Formulations: Development of new delivery systems to enhance patient convenience and reduce side effects, such as the this compound palmitil inhalation aerosol.[32][33]

-

Targeted Therapies: A deeper understanding of the relative contributions of the IP, DP1, and EP2 receptors to the overall therapeutic effect could pave the way for more targeted and potentially more effective therapies.

-

Combination Therapies: Investigating the synergistic effects of this compound with other classes of PAH medications to further improve patient outcomes.

This in-depth technical guide provides a solid foundation for understanding the complex pharmacology of this compound sodium, serving as a valuable resource for those dedicated to advancing the treatment of pulmonary arterial hypertension.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6918140, this compound. [Link]

- Whittle BJ, Silverstein AM, Mottola DM, Clapp LH. Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist.

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Withpower. Inhaled this compound for Pulmonary Hypertension · Info for Participants. [Link]

- Zelt JGE, et al. This compound. In: StatPearls [Internet]. Treasure Island (FL)

-

Cisbio. How to run a cAMP HTRF assay. YouTube. [Link]

- Highland V, et al.

-

RxList. Remodulin (this compound Sodium): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

U.S. Food and Drug Administration. Remodulin (this compound sodium) Injection Label. [Link]

- Das, S., et al. Efficacy of this compound in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling. Br J Pharmacol. 2019;176(1):126-140.

-

U.S. Food and Drug Administration. Remodulin® (this compound sodium) Injection Prescribing Information. [Link]

- Axelgaard, E., et al. Effects of chronic this compound treatment on experimental right heart hypertrophy and failure. Cardiol Young. 2017;27(7):1352-1360.

- Galiè, N., et al. End points and clinical trial design in pulmonary arterial hypertension. J Am Coll Cardiol. 2009;54(1 Suppl):S97-S107.

- Hemnes, A. R., et al. Hemodynamic assessment of pulmonary hypertension in mice: a model-based analysis of the disease mechanism. Biomech Model Mechanobiol. 2019;18(2):471-490.

- Al-Hweish, A., et al. Physiologically based pharmacokinetic modelling of this compound after intravenous injection and extended-release oral tablet administration in healthy volunteers: An extrapolation to other patient populations including patients with hepatic impairment. Br J Clin Pharmacol. 2021;87(9):3569-3580.

- Malinin, V. S., et al. Development and Characterization of this compound Palmitil Inhalation Aerosol for the Investigational Treatment of Pulmonary Arterial Hypertension. Pharmaceutics. 2021;13(1):93.

-

Malinin, V. S., et al. Development and Characterization of this compound Palmitil Inhalation Aerosol for the Investigational Treatment of Pulmonary Arterial Hypertension. MDPI. [Link]

- Li, M., et al. Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice. J Vis Exp. 2019;(152):e60228.

- Weatherald, J., et al. Clinical trial design, end-points, and emerging therapies in pulmonary arterial hypertension. Eur Respir Rev. 2024;33(173):240125.

-

National Center for Biotechnology Information. This compound. StatPearls. [Link]

- Cremer, D., et al. Noninvasive Assessment of Murine Pulmonary Arterial Pressure. Circ Cardiovasc Imaging. 2011;4(5):543-550.

- Gotzkowsky, S. K., et al. An Evaluation of the Pharmacokinetics of this compound Diolamine in Subjects With Hepatic Impairment. Clin Pharmacol Ther. 2013;94(4):512-8.

-

U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) - Tyvaso. [Link]

-

American Heart Association Journals. Echocardiographic Assessment of Pulmonary Hemodynamics and Right Ventricular Performance in Neonatal Murine Hypoxia. [Link]

- Sud, K., et al. Reversal of Right Ventricular Hypertrophy and Dysfunction by Prostacyclin in a Rat Model of Severe Pulmonary Arterial Hypertension. Int J Mol Sci. 2021;22(21):11928.

-

Liquidia. Preclinical and Phase 1 Clinical Characterization of LIQ861, a New Dry Powder Formulation of this compound. [Link]

- McLaughlin, V. V., et al. End points and clinical trial design in pulmonary arterial hypertension. J Am Coll Cardiol. 2009;54(1 Suppl):S97-107.

- Honem, R. T., et al. Quantification of this compound concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. Clin Chim Acta. 2024;561:119837.

- Zaccardelli, D. S., et al. Pharmacokinetics of this compound diolamine in subjects with end-stage renal disease on or off dialysis. J Clin Pharmacol. 2013;53(1):94-100.

-

U.S. Food and Drug Administration. This compound Inhalation Powder Product-Specific Guidances for Generic Drug Development. [Link]

- Humbert, M., et al. End-points and clinical trial design in pulmonary arterial hypertension: have we made progress? Eur Respir J. 2008;32(4):817-27.

- Londoño, V., et al. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters. Int J Mol Sci. 2022;23(19):11910.

- Judina, A., et al. Pulmonary Hypertension-Associated Right Ventricular Cardiomyocyte Remodelling Reduces this compound Function. Cells. 2023;12(23):2764.

-

Creative Bioarray. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model. [Link]

-

U.S. Food and Drug Administration. IND 104504 NDA 207947 NDA 214275 WRITTEN REQUEST. [Link]

-

Patsnap. What are the side effects of this compound? [Link]

- Zaccardelli, D. S., et al. Pharmacokinetics of this compound diolamine in subjects with end-stage renal disease on or off dialysis. J Clin Pharmacol. 2013;53(1):94-100.

-

ResearchGate. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. revvity.com [revvity.com]

- 8. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cheslerlab.org [cheslerlab.org]

- 11. researchgate.net [researchgate.net]

- 12. An evaluation of the pharmacokinetics of this compound diolamine in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound diolamine in subjects with end-stage renal disease on or off dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical trial design, end-points, and emerging therapies in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. revvity.com [revvity.com]

- 17. biophysics-reports.org [biophysics-reports.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. bioline.ru [bioline.ru]

- 21. mdpi.com [mdpi.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. Effects of chronic this compound treatment on experimental right heart hypertrophy and failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jove.com [jove.com]

- 26. ahajournals.org [ahajournals.org]

- 27. Echocardiographic Assessment of Pulmonary Hemodynamics and Right Ventricular Performance in Neonatal Murine Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pulmonary Hypertension-Associated Right Ventricular Cardiomyocyte Remodelling Reduces this compound Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. End points and clinical trial design in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. publications.ersnet.org [publications.ersnet.org]

- 31. WO2024196899A1 - Spray dried this compound formulation - Google Patents [patents.google.com]

- 32. Development and Characterization of this compound Palmitil Inhalation Aerosol for the Investigational Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

The Synthesis and Chemical Properties of Treprostinil: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis and chemical properties of Treprostinil, a critical therapeutic agent for pulmonary arterial hypertension. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed examination of synthetic strategies, reaction mechanisms, and the physicochemical characteristics of this complex molecule.

Introduction to this compound

This compound is a stable synthetic analog of prostacyclin (PGI2) that exerts its therapeutic effects primarily through vasodilation of the pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[1][2] Unlike its endogenous counterpart, which is chemically and metabolically unstable, this compound's unique tricyclic benzindene structure confers a significantly longer half-life, making it suitable for continuous therapeutic administration.[3][4] It is a potent vasodilator used in the management of pulmonary arterial hypertension (PAH), a progressive and life-threatening disease.[5][6]

The primary mechanism of action involves binding to and activating prostacyclin and other prostanoid receptors, such as the DP1 and EP2 receptors.[7] This activation stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in pulmonary artery pressure.[7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation, delivery, and analytical characterization. This compound is a carboxylic acid and a carbotricyclic compound.[8] For therapeutic applications, it is often formulated as a sodium salt, which is very soluble in water and ethanol.[7]

| Property | Value | Source(s) |

| Molecular Formula | C23H34O5 | [9] |

| Molecular Weight | 390.52 g/mol | [9] |

| Appearance | White or pale yellowish powder (as sodium salt) | [7] |

| pKa | 4.5 | [7] |

| Melting Point | 90-100 °C | [8] |

| Specific Optical Rotation ([α]D20) | +38.0° to +44.0° | [7] |

| Solubility (as sodium salt) | Very soluble in water and ethanol; Very slightly soluble in acetone; Practically insoluble in acetonitrile, n-hexane, and ethyl acetate. | [7] |

| Solubility (free acid) | Soluble in DMSO (~20 mg/mL), DMF (~30 mg/mL), and ethanol (~20 mg/mL). Sparingly soluble in aqueous buffers. | [4][10] |

Synthesis of this compound: A Strategic Overview

The total synthesis of this compound is a complex undertaking that requires precise stereochemical control over multiple chiral centers. Several synthetic routes have been developed, with many converging on two key chemical transformations: a Claisen rearrangement and a Pauson-Khand reaction.[11][12] These reactions are pivotal in constructing the characteristic tricyclic core of the molecule.

A generalized synthetic pathway can be visualized as follows:

Caption: A high-level overview of a common synthetic strategy for this compound.

Key Synthetic Step: The Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that establishes a key structural motif in a this compound intermediate.[13] This[1][1]-sigmatropic rearrangement typically involves the thermal conversion of an allyl aryl ether to an ortho-allyl phenol.[10][14]

Experimental Protocol: Claisen Rearrangement of an Allyloxy Benzaldehyde Intermediate

This protocol is a synthesis of information from publicly available resources and should be adapted and optimized for specific laboratory conditions.[15]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the allyloxy benzaldehyde precursor in a high-boiling point solvent such as N,N-diethylaniline.

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to reflux (approximately 217 °C) and maintain this temperature for several hours (e.g., 7 hours).[15]

-

Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the consumption of the starting material and the formation of the desired product.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add a suitable solvent like toluene to precipitate the product.[15] Stir the mixture for an extended period (e.g., 18 hours) and then cool to 0-5 °C for 1-2 hours to maximize precipitation.[15]

-

Purification: Collect the crude product by filtration and wash the filter cake with a non-polar solvent such as heptane.[15] The crude 2-allyl-3-hydroxy-benzaldehyde can be further purified by recrystallization or column chromatography.

Key Synthetic Step: The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[13] In the synthesis of this compound, this intramolecular reaction is crucial for constructing the tricyclic core of the molecule with the desired stereochemistry.[1] The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co2(CO)8).[1][13]

Experimental Protocol: Intramolecular Pauson-Khand Reaction

This protocol is a conceptualized procedure based on established principles and should be performed by trained personnel with appropriate safety precautions.[1][13]

-

Complex Formation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the enyne precursor in a dry, degassed solvent (e.g., dichloromethane or toluene). Add dicobalt octacarbonyl and stir at room temperature to form the alkyne-cobalt complex. The formation of the complex is often indicated by a color change.

-

Cyclization: To promote the cyclization, a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can be added.[13] Alternatively, the reaction can be promoted thermally by heating the solution. For flow chemistry applications, a plug flow reactor can be utilized with catalytic amounts of cobalt carbonyl and a controlled supply of carbon monoxide.[11][12]

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction is typically quenched, and the cobalt complexes are decomposed, often by exposure to air or by the addition of an oxidizing agent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired tricyclic ketone intermediate.

Caption: A simplified mechanistic pathway of the Pauson-Khand reaction in this compound synthesis.[2]

Stereochemical Control: Enzymatic Kinetic Resolution

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Enzymatic kinetic resolution is a highly effective method for separating enantiomers or diastereomers of chiral intermediates.[16] Lipases are commonly employed for this purpose, catalyzing the selective acylation or hydrolysis of one stereoisomer, thereby allowing for the separation of the two.[17][18][19] For instance, a suitable lipase can be used to selectively acylate one of the diastereomeric alcohol intermediates, and the resulting ester can then be separated from the unreacted alcohol by chromatography.[16]

Chemical Stability and Degradation Profile

The stability of this compound is a critical factor in its formulation and storage. Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.

| Stress Condition | % Degradation | Observations | Source(s) |

| Acidic (2N HCl, 60°C, 30 min) | 3.96% | Degradation observed. | [20] |

| Basic (2N NaOH, 60°C, 30 min) | 3.50% | Degradation observed. | [20] |

| Oxidative (20% H2O2, 60°C, 30 min) | 3.49% | Degradation observed. | [20] |

| Thermal (105°C, 6 hours) | 0.68% | Relatively stable. | [20] |

| Photolytic | 0.95% | Some degradation observed. | [20] |

| Hydrolytic (Water, 60°C) | 0.18% | Relatively stable. | [20] |

These studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[20][21] The formulation of this compound as a sodium salt in a slightly basic solution (pH 6.0-7.2) enhances its stability.[22]

Analytical Characterization

A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone for the analysis of this compound. A typical method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Exemplary HPLC Method Parameters

-

Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm)[14]

-

Mobile Phase: Methanol: 0.1% Orthophosphoric acid (20:80 v/v)[4]

-

Detection: UV at 223 nm[14]

-

Retention Time: Approximately 3.06 min[14]

This method can be validated for linearity, precision, accuracy, and robustness to be suitable for routine quality control and stability studies.[4][14]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and confirmation of this compound and its intermediates. In negative ion mode, this compound exhibits characteristic fragmentation patterns.

Key Mass-to-Charge (m/z) Transitions for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological matrices.[12][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for the structural characterization of this compound and its synthetic intermediates, confirming the connectivity and stereochemistry of the molecule. A full spectral assignment requires a combination of 1D and 2D NMR techniques.[25]

X-ray Crystallography

The three-dimensional structure of this compound has been determined by X-ray crystallography. This compound can exist in different solid forms, including a monohydrate.[22][26][27] X-ray powder diffraction (XRPD) is used to characterize these different crystalline forms.[22][26]

Formulation Considerations

This compound is formulated for various routes of administration, including subcutaneous, intravenous, inhaled, and oral.[6] The injectable formulations are aqueous solutions of this compound sodium, typically containing excipients such as sodium chloride, sodium citrate, and metacresol as a preservative.[22] The pH of the solution is adjusted to between 6.0 and 7.2 to ensure stability.[22] The development of preservative-free formulations is also an area of active research.[28]

Conclusion

The synthesis of this compound is a testament to the power of modern organic chemistry, employing sophisticated reactions to construct a complex and life-saving molecule. A thorough understanding of its chemical properties, stability, and analytical characterization is essential for its continued development and therapeutic application. This guide has provided a detailed overview of these critical aspects, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

-

A new analytical method development and validation for this compound by using RP-HPLC in bulk form. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of this compound: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow. (2019). Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

- Process for the preparation of this compound. (2019). Google Patents.

- Synthesis of this compound and intermediates useful therein. (2012). Google Patents.

-

Application of Pauson–Khand reaction in the total synthesis of terpenes. (2020). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Improved process for the preparation of this compound and derivatives thereof. (2015). EPO. Retrieved January 24, 2026, from [Link]

- Process to prepare this compound. (2014). Google Patents.

- Dry powder this compound for the treatment of pulmonary hypertension. (2021). Google Patents.

-

This compound. (2023). StatPearls - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Process for the preparation of this compound monohydrate and its use for storage and shipping. (2009). EPO. Retrieved January 24, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Preservative-free this compound formulations and methods and devices for use with same. (2016). Google Patents.

-

Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2012). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Download PDF. (2023). World Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

-

Synthesis of this compound using a plug flow reactor for the key Claisen rearrangement and the catalytic Pauson-Khand reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Quantification of this compound concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

This compound MONOHYDRATE CRYSTALS AND METHODS FOR PREPARATION THEREOF. (2022). EPO. Retrieved January 24, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 24, 2026, from [Link]

-

Quantification of this compound concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. (2024). PubMed. Retrieved January 24, 2026, from [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Retrieved January 24, 2026, from [Link]

-

This compound Injection: Package Insert / Prescribing Info / MOA. (2023). Drugs.com. Retrieved January 24, 2026, from [Link]

-

Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

- Process for the preparation of this compound and derivatives thereof. (2018). Google Patents.

-

Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. (2014). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Structural formula of this compound. This compound is (1R,2R,3aS,9aS)-... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

a new stability indicating method development and validation for this compound in pharmaceutical dosage. (2023). wjam.co.in. Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Stability and preservative effectiveness of this compound sodium after dilution in common intravenous diluents. (2002). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Supporting informations: 1H-NMR and 13C-NMR of selected compounds. (2017). Beilstein Journals. Retrieved January 24, 2026, from [Link]

Sources

- 1. US10322990B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. IMPROVED PROCESS FOR THE PREPARATION OF this compound AND DERIVATIVES THEREOF - Patent 2861554 [data.epo.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US8748657B2 - Process to prepare this compound - Google Patents [patents.google.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.iitb.ac.in [chem.iitb.ac.in]

- 8. This compound | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 11. Synthesis of this compound: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Quantification of this compound concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2012009816A1 - Synthesis of this compound and intermediates useful therein - Google Patents [patents.google.com]

- 16. EP2674413B1 - Process for the preparation of this compound and derivatives thereof - Google Patents [patents.google.com]

- 17. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. re.public.polimi.it [re.public.polimi.it]

- 19. researchgate.net [researchgate.net]

- 20. wjpsonline.com [wjpsonline.com]

- 21. wjpsonline.com [wjpsonline.com]

- 22. US10167247B2 - Solid forms of this compound - Google Patents [patents.google.com]

- 23. US9713599B2 - Parenteral formulations of this compound - Google Patents [patents.google.com]

- 24. Quantification of this compound concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. data.epo.org [data.epo.org]

- 27. drugs.com [drugs.com]

- 28. WO2016088119A1 - Preservative-free this compound formulations and methods and devices for use with same - Google Patents [patents.google.com]

Discovery and development of Treprostinil as a prostacyclin analog

A Structural and Mechanistic Analysis of the Benzindene Prostacyclin Analog

The Clinical Imperative: Stabilizing the Enol Ether

The development of Treprostinil (Remodulin, Tyvaso, Orenitram) was driven by a singular chemical liability in the endogenous ligand, Prostacyclin (PGI2), and its synthetic salt, Epoprostenol. While Epoprostenol is a potent vasodilator and inhibitor of platelet aggregation, it possesses an extremely short half-life (

The Failure Mode of Epoprostenol:

The instability of PGI2 arises from its cyclic enol ether moiety. Under physiological conditions (pH 7.4), the enol ether oxygen undergoes rapid hydration, leading to the hydrolysis of the five-membered ring. This results in the formation of 6-keto-PGF1

The this compound Solution: this compound was rationally designed to retain the pharmacophore of PGI2 while eliminating this hydrolytic susceptibility. The critical structural modification involves the replacement of the labile enol ether oxygen with a carbon atom. This substitution integrates the side chain into a tricyclic benzindene ring system. This modification renders the molecule chemically stable at neutral pH and room temperature, extending the terminal elimination half-life to approximately 4 hours and enabling subcutaneous, inhalation, and oral delivery modalities.

Synthetic Pathway: The Pauson-Khand Cyclization

The synthesis of this compound is a complex exercise in stereocontrolled organic chemistry. Unlike linear prostaglandins, the tricyclic core of this compound requires the simultaneous formation of multiple rings with specific stereochemistry (1R, 2R, 3aS, 9aS).

A defining feature of modern this compound manufacturing is the utilization of the Pauson-Khand reaction , a

Core Synthetic Workflow

-

Chiral Precursor Assembly: The process begins with a stereoselective alkylation or Claisen rearrangement to establish the chiral centers on the side chains.

-

Pauson-Khand Cyclization: An enyne precursor (containing both an alkene and an alkyne moiety) is treated with dicobalt octacarbonyl

. The cobalt complexes with the alkyne, and upon heating or promoter addition, inserts carbon monoxide (CO) to close the cyclopentenone ring, fusing it to the benzene backbone. -

Stereoselective Reduction: The resulting tricyclic enone is hydrogenated and reduced. This step is critical to establish the correct stereochemistry at the hydroxyl positions.

Figure 1: The Pauson-Khand reaction serves as the architect of the tricyclic benzindene core, formally fusing an alkene, alkyne, and carbon monoxide.[1][2]

Pharmacodynamics: Receptor Selectivity & Signaling

While often classified simply as a "prostacyclin analog" (IP receptor agonist), this compound exhibits a unique pharmacological profile characterized by multi-receptor engagement.

Receptor Binding Profile (

Values)

Unlike Iloprost, which is highly selective for the IP receptor, this compound displays high-affinity agonism at the DP1 and EP2 receptors.[3] This "off-target" binding is likely contributory to its potent vasodilatory effects, as DP1 and EP2 stimulation also leads to Gs-mediated relaxation in pulmonary vascular smooth muscle cells (PASMC).

| Receptor | Ligand | Affinity ( | Functional Consequence |

| IP (Prostacyclin) | This compound | 32 nM | Vasodilation, Anti-platelet, Anti-proliferation |

| DP1 (PGD2) | This compound | 4.4 nM | Vasodilation |

| EP2 (PGE2) | This compound | 3.6 nM | Vasodilation, Bronchodilation |

| EP1 | This compound | >200 nM | (Low affinity avoids vasoconstriction) |

Data synthesized from Whittle et al. (2012) and related binding studies.

Mechanism of Action (MOA)

Upon binding to the IP (or DP1/EP2) receptor on the surface of smooth muscle cells:[4]

-

Gs Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

subunit. -

cAMP Generation:

-GTP activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). -

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Vasodilation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium, leading to relaxation.

-

Anti-Proliferation: this compound signaling inhibits the ERK pathway via a cAMP-Rap1 axis and upregulates p21 via C/EBP-

, preventing vascular remodeling.

Figure 2: Signal transduction cascade showing multi-receptor engagement leading to vasodilation and anti-proliferative effects.

Experimental Protocol: cAMP Accumulation Assay

To validate the biological activity of this compound or novel analogs, a functional cAMP assay is the gold standard. This protocol verifies the integrity of the Gs-coupled signaling pathway.

Objective: Quantify the

Reagents:

-

CHO-K1-hIP cell line (stable transfection).

-

IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase inhibitor to prevent cAMP degradation.

-

TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).

Methodology:

-

Cell Seeding: Harvest CHO-K1-hIP cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA + 0.5 mM IBMX). Plate 2,000 cells/well in a 384-well white low-volume plate.

-

Ligand Addition: Prepare a serial dilution of this compound (10 nM to 0.1 pM) in stimulation buffer. Add 5

L of ligand to the cells.-

Control: Epoprostenol (freshly prepared) as positive control.

-

Blank: Buffer only.

-

-

Incubation: Incubate for 30 minutes at Room Temperature (RT). The IBMX ensures that generated cAMP accumulates linearly.

-

Detection: Add detection reagents (cAMP-d2 antibody and Cryptate-labeled anti-cAMP).

-

Principle: This is a competitive immunoassay. Endogenous cAMP competes with labeled cAMP for antibody binding. High cAMP = Low FRET signal.

-

-

Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 615/665 nm).

-

Analysis: Plot FRET ratio (665/615) against log[this compound]. Fit data to a 4-parameter logistic (4PL) equation to determine

.-

Expected Result: this compound

should range between 1.0 – 3.0 nM.

-

Pharmacokinetics and Delivery Modalities

The chemical stability of the benzindene ring fundamentally alters the pharmacokinetic landscape compared to Epoprostenol.

-

Subcutaneous (SC): 100% bioavailability.[5] Continuous SC infusion allows for steady-state plasma concentrations without the risk of central line infections (sepsis). However, site pain is a major adverse event, potentially linked to the interaction with local nociceptors (TREK-1 channels).

-

Inhalation (Tyvaso): Localized delivery to the lungs minimizes systemic hypotension. The stability allows for nebulization without rapid degradation.

-

Oral (Orenitram): An extended-release osmotic tablet.[6] This formulation is only possible because the molecule survives the acidic environment of the stomach, a feat impossible for Epoprostenol.

References

-

Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist.[3] Biochemical Pharmacology. Link

-

Moriarty, R. M., et al. (2004). Stereoselective synthesis of this compound via Pauson-Khand cyclization.[1] Journal of Organic Chemistry. Link

-

United Therapeutics Corp. (2012). Patent WO2012009816A1: Synthesis of this compound and intermediates useful therein. WIPO. Link

-

Falcetti, E., et al. (2010). Genomic and proteomic analysis of the effects of this compound on human pulmonary arterial smooth muscle cells. European Respiratory Journal. Link

-

FDA Label. (2022). Remodulin (this compound) Injection Prescribing Information. Link

Sources

- 1. WO2012009816A1 - Synthesis of this compound and intermediates useful therein - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. io.nihr.ac.uk [io.nihr.ac.uk]

Technical Deep Dive: Treprostinil Pharmacodynamics & Assay Methodologies

Executive Summary

This technical guide delineates the molecular mechanisms, pharmacokinetics, and validation protocols for Treprostinil, a stable tricyclic benzindene analogue of prostacyclin (PGI

Molecular Mechanism: The Multi-Receptor Cascade

While often categorized simply as a "prostacyclin vasodilator," this compound's efficacy stems from a promiscuous binding profile. It functions as a potent agonist not only at the IP receptor but also displays high affinity for the DP1 and EP2 receptors. This multi-target engagement differentiates it from highly selective IP agonists (e.g., selexipag).

Receptor Affinity & Signal Transduction

Binding studies indicate the following affinity rank order (

-

Vasodilation (SMC Relaxation):

-

Primary Route: this compound binds the G

-coupled IP receptor on vascular smooth muscle cells (VSMCs). -

Cascade: Activation of Adenylyl Cyclase (AC)

increased intracellular cAMP -

Effector: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Ca

-Calmodulin, thereby inhibiting actin-myosin cross-bridging and causing relaxation.

-

-

Platelet Aggregation Inhibition:

-

Mechanism: Elevated cAMP in platelets activates PKA, which phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP ) at Ser157 and Ser239.

-

Outcome: Phosphorylated VASP prevents fibrinogen receptor (GPIIb/IIIa) activation, effectively "locking" the platelet in a resting state.

-

-

Anti-Proliferative Effects:

-

Recent data suggests the EP2 receptor plays a critical role in inhibiting VSMC proliferation, a key factor in mitigating vascular remodeling in Pulmonary Arterial Hypertension (PAH).

-

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway activation (IP/EP2) leading to vasodilation and platelet inhibition.

Caption: this compound activates IP/EP2 receptors, driving cAMP/PKA signaling to inhibit MLCK and activate VASP.[1][2][3][4][5][6]

Pharmacokinetics: Stability & Kinetics

A critical advantage of this compound over Epoprostenol is its chemical stability at neutral pH and longer half-life, allowing for diverse administration routes (SC, IV, Inhaled, Oral).

| Parameter | This compound | Epoprostenol | Clinical Implication |

| Half-life ( | 4.4 – 4.6 hours | 3 – 6 minutes | Reduced risk of rebound hypertension upon accidental interruption. |

| Stability | Stable at room temp (neutral pH) | Unstable (requires basic pH, cooling) | Allows for SC infusion and easier ambulatory management. |

| Bioavailability | 100% (IV/SC), ~17% (Oral) | 100% (IV only) | Oral/Inhaled options improve patient compliance. |

| Metabolism | Hepatic (CYP2C8 major) | Spontaneous hydrolysis | Drug-drug interactions with CYP2C8 inhibitors (e.g., gemfibrozil) must be monitored. |

Experimental Protocols

To validate this compound's activity in a research setting, two primary assays are recommended: Light Transmission Aggregometry (LTA) for functional platelet inhibition and cAMP HTRF for receptor activation.

Protocol A: Platelet Aggregation via LTA

This protocol measures the ability of this compound to inhibit agonist-induced aggregation in human Platelet-Rich Plasma (PRP).

Reagents:

-

Citrated human whole blood.[7]

-

Agonist: ADP (2.5–5

M) or U-46619 (Thromboxane mimetic). -

Vehicle: PBS or Saline.

-

This compound stock solution.

Step-by-Step Methodology:

-

Blood Collection: Draw blood into 3.2% sodium citrate tubes. Critical: Discard the first 2 mL to avoid tissue factor contamination.

-

PRP Preparation: Centrifuge at 150 x g for 10-15 minutes (no brake). Collect the supernatant (PRP).

-

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.

-

Equilibration: Aliquot 450

L PRP into cuvettes containing stir bars. Incubate at 37°C for 2 minutes. -

Drug Pre-incubation: Add this compound (various concentrations, e.g., 1–100 nM) or Vehicle. Incubate for 2 minutes .

-

Note: Short incubation is sufficient due to rapid receptor binding.

-

-

Agonist Challenge: Add the agonist (e.g., ADP) to induce aggregation.

-

Measurement: Record light transmission for 5–7 minutes. Aggregation is defined as the change in light transmission (%).

-

Analysis: Calculate % Inhibition =

.

Protocol B: cAMP Accumulation (HTRF Assay)

To verify receptor potency (

-

Cell Seeding: Use CHO-K1 cells overexpressing human IP receptor (or endogenous VSMCs). Seed at 2,000 cells/well in a 384-well plate.

-

PDE Inhibition: Pre-treat cells with IBMX (500

M) for 10 minutes.-

Why: IBMX inhibits phosphodiesterases, preventing cAMP degradation to ensure total production is measured.

-

-

Stimulation: Add this compound serial dilutions. Incubate for 30 minutes at RT.

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

-

Read: Measure FRET signal (665/620 nm ratio). Decrease in signal indicates increased cAMP (competitive assay).

Workflow Visualization: LTA Assay

The following diagram outlines the logical flow for the Platelet Aggregation Inhibition assay, ensuring quality control at key steps (e.g., PRP quality check).

Caption: Step-by-step Light Transmission Aggregometry (LTA) workflow for assessing this compound potency.

References

-

Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist.[8] Biochemical Pharmacology.

-

Laliberte, K., et al. (2004). Pharmacokinetics and steady-state bioequivalence of this compound sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers.[5][9] Journal of Cardiovascular Pharmacology.

-

Kumar, P., et al. (2016).[5] A Comprehensive Review of this compound Pharmacokinetics via Four Routes of Administration. Clinical Pharmacokinetics.

-

Shatat, I. F., et al. (2022).[3] Abnormal platelet aggregation in pediatric pulmonary hypertension. Pulmonary Circulation.

-

Gambaryan, S., et al. (2008). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation.[4] Journal of Experimental Medicine.

Sources

- 1. Inhaled this compound in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, Tolerability, and Pharmacokinetics of this compound Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Binding and activity of the prostacyclin receptor (IP) agonists, this compound and iloprost, at human prostanoid receptors: this compound is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and steady-state bioequivalence of this compound sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Treprostinil in Vascular Smooth Muscle Cells: A Technical Guide

Executive Summary

Treprostinil is a tricyclic benzindene analogue of prostacyclin (PGI

This guide dissects the molecular interfaces of this compound, delineating the signal transduction pathways that govern its therapeutic efficacy and providing validated experimental frameworks for their interrogation.

The Pharmacodynamic Interface: Receptor Selectivity Profile

The conventional view of this compound as solely an IP receptor agonist is an oversimplification. In human VSMCs, this compound engages a hierarchy of prostanoid receptors. Crucially, its affinity for the EP

Quantitative Receptor Affinity (Human Receptors)

The following

| Receptor Subtype | Target Class | Functional Consequence in VSMC | |

| EP | G | 3.6 | Potent cAMP elevation; Major driver of anti-proliferation. |

| DP | G | 4.4 | Vasodilation (minor role in pulmonary VSMC compared to IP/EP |

| IP | G | 32.0 | Canonical vasodilation; often downregulated in disease states (PAH). |

| EP | G | > 100 | Minor contribution to cAMP pool. |

Expert Insight: The high affinity for EP